molecular formula C20H17ClFN5O3S B2883358 N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide CAS No. 902434-00-8

N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

Cat. No. B2883358
CAS RN: 902434-00-8
M. Wt: 461.9
InChI Key: ZRHQHNSSBDLSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O3S and its molecular weight is 461.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

The compound , due to its complex structure, shares similarity with various synthesized compounds aimed at improving pharmacological profiles, specifically as potential antihistaminic agents. Research focuses on the synthesis of novel quinazolinone derivatives with potential pharmacological applications, such as H1-antihistaminic activity. For instance, studies on similar compounds have demonstrated significant protection against histamine-induced bronchospasm in animal models, indicating their potential as new classes of H1-antihistaminic agents without significant sedation effects compared to standard treatments like chlorpheniramine maleate (Alagarsamy et al., 2008), (Alagarsamy et al., 2008), (Alagarsamy et al., 2007).

Antimicrobial Applications

Further, the antimicrobial potential of similar compounds has been explored, showing efficacy against a range of bacterial and fungal strains. The antibacterial and antifungal activities of these compounds, including their minimum inhibition zones against various pathogens, highlight their potential as novel antimicrobial agents. This aspect is crucial for developing new treatments against resistant microbial strains (Antypenko et al., 2017).

Anticancer Activity

The design and synthesis of quinazolinone derivatives also extend to anticancer research, where specific compounds demonstrate significant cytotoxicity against cancer cell lines. This research area is vital for identifying new therapeutic molecules that can be optimized for enhanced anticancer activity, offering a promising avenue for cancer treatment (Reddy et al., 2015).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3S/c1-10-23-19-12-7-16(29-2)17(30-3)8-15(12)25-20(27(19)26-10)31-9-18(28)24-14-5-4-11(21)6-13(14)22/h4-8H,9H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHQHNSSBDLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

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